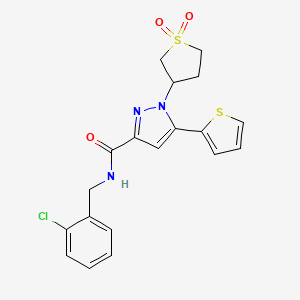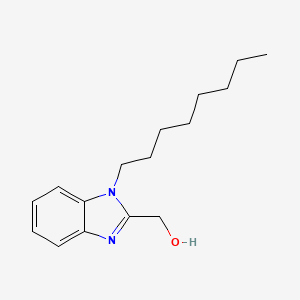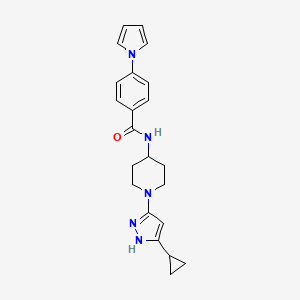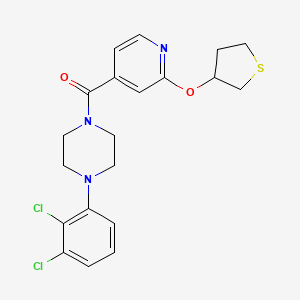
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that features a combination of methoxyphenyl, methylpiperazine, and morpholinoethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:
-
Formation of the Intermediate: : The initial step often involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield N-(4-methoxyphenyl)-N’-(4-methylpiperazin-1-yl)acetamide.
-
Oxalamide Formation: : The intermediate is further reacted with oxalyl chloride to form the oxalamide structure. This step requires careful control of temperature and pH to ensure the desired product is obtained.
-
Final Coupling: : The final step involves coupling the oxalamide intermediate with 2-morpholinoethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation: : The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
-
Reduction: : The oxalamide moiety can be reduced to form the corresponding amine, which may be useful in further synthetic modifications.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide may exhibit activity against certain biological targets, making it a candidate for drug development. Its interactions with proteins and enzymes can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific receptors or enzymes, potentially leading to the development of new drugs for treating various diseases.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.
作用机制
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the piperazine and morpholine moieties could enhance solubility and bioavailability. The oxalamide linkage may play a role in stabilizing the compound’s conformation, allowing for optimal interaction with its targets.
相似化合物的比较
Similar Compounds
N1-(2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N1-(2-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both piperazine and morpholine rings, along with the methoxyphenyl group, provides a unique scaffold for drug design and development.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O4/c1-25-9-11-27(12-10-25)20(18-3-5-19(30-2)6-4-18)17-24-22(29)21(28)23-7-8-26-13-15-31-16-14-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWRTFCPNCKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)
![4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2682684.png)




![4-FLUORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2682694.png)
![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2682695.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
![2-(2-phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2682702.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
